8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Overview
Description
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound that has garnered significant interest due to its potential therapeutic and environmental applications. This compound is a derivative of cinnoline and oxadiazole, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline involves the reaction of 3-nitramino-4-phenylfurazan or its O-methyl derivatives with electrophilic agents. The unsubstituted compound can be synthesized from 3-nitramino-4-phenylfurazan using phosphorus anhydride or oleum. Alternatively, the O-methyl derivative of 3-nitramino-4-phenylfurazan can be used with sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the substituents on the phenyl ring and the overall structure of the molecule .
Comparison with Similar Compounds
Similar Compounds
Cinnoline: A parent compound with a similar structure but lacking the oxadiazole ring.
Oxadiazole: Another parent compound that forms the basis for the oxadiazole ring in 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline.
Phenylfurazan: A related compound with a furazan ring instead of the oxadiazole ring.
Uniqueness
This compound is unique due to the combination of the cinnoline and oxadiazole rings, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for various applications.
Properties
IUPAC Name |
8-phenyl-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O/c1-2-4-9(5-3-1)13-8-10-11(15-16-13)6-7-12-14(10)18-19-17-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJKCCBTWZRCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C=CC4=NON=C4C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385524 | |
Record name | 8-phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-63-7 | |
Record name | 8-phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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